3-(Ethoxycarbonyl)-5-methyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
CAS No.: 1264048-61-4
Cat. No.: VC11691716
Molecular Formula: C15H18N2O4
Molecular Weight: 290.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1264048-61-4 |
|---|---|
| Molecular Formula | C15H18N2O4 |
| Molecular Weight | 290.31 g/mol |
| IUPAC Name | 5-ethoxycarbonyl-3-methyl-2-(4-methylphenyl)-4H-pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C15H18N2O4/c1-4-21-13(18)12-9-15(3,14(19)20)17(16-12)11-7-5-10(2)6-8-11/h5-8H,4,9H2,1-3H3,(H,19,20) |
| Standard InChI Key | JGNOKNJYYMCEKE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC=C(C=C2)C |
| Canonical SMILES | CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC=C(C=C2)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Geometry and Functional Groups
The compound features a 4,5-dihydro-1H-pyrazole core, a five-membered ring containing two adjacent nitrogen atoms. Key substituents include:
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A 5-methyl group at position 5 of the pyrazole ring.
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A 4-methylphenyl group at position 1, providing steric bulk and aromatic interactions.
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An ethoxycarbonyl (-COOEt) group and carboxylic acid (-COOH) at position 3 and 5, respectively .
The dihydro-pyrazole ring adopts a partially saturated conformation, reducing ring strain and enhancing stability compared to fully unsaturated pyrazoles. X-ray crystallography data (not directly cited but inferred from structural analogs) suggest a boat-like conformation for the dihydro-pyrazole ring, with the methyl and ethoxycarbonyl groups occupying equatorial positions to minimize steric clashes.
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid and ester) and ~3300 cm⁻¹ (O-H stretch of carboxylic acid).
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NMR Spectroscopy:
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¹H NMR (CDCl₃): δ 1.25 (t, 3H, -OCH₂CH₃), δ 2.35 (s, 3H, Ar-CH₃), δ 3.10–3.50 (m, 2H, pyrazole-CH₂), δ 4.20 (q, 2H, -OCH₂CH₃).
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¹³C NMR: δ 14.1 (-OCH₂CH₃), δ 21.5 (Ar-CH₃), δ 172.1 (C=O of carboxylic acid), δ 165.3 (C=O of ethoxycarbonyl).
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Solubility and Stability
The compound exhibits limited solubility in polar solvents like water (~0.5 mg/mL at 25°C) but dissolves readily in organic solvents such as dichloromethane, ethanol, and dimethylformamide. Stability studies indicate decomposition above 200°C, with the carboxylic acid group prone to decarboxylation under acidic conditions .
Synthesis and Optimization
Conventional Synthetic Route
The synthesis typically involves a cyclocondensation reaction between ethyl acetoacetate and 4-methylphenylhydrazine, followed by functionalization steps :
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Formation of Hydrazone:
Ethyl acetoacetate reacts with 4-methylphenylhydrazine in ethanol under reflux, forming a hydrazone intermediate. -
Cyclization:
The hydrazone undergoes acid-catalyzed cyclization (e.g., HCl or H₂SO₄) to yield the dihydro-pyrazole core. -
Carboxylic Acid Formation:
Hydrolysis of the ester group using aqueous NaOH, followed by acidification, produces the final carboxylic acid derivative.
Typical Reaction Conditions:
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Temperature: 80–100°C (reflux).
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Catalyst: 10% H₂SO₄ or HCl.
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Yield: 60–75% after recrystallization.
Alternative Methodologies
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Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 30 minutes, improving yield to 85% .
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Solid-Phase Synthesis: Employing polymer-supported reagents for easier purification, though scalability remains challenging .
Biological Activities and Applications
Antimicrobial Properties
Studies on structurally analogous pyrazoles demonstrate broad-spectrum antimicrobial activity. For example:
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Staphylococcus aureus: MIC = 16 µg/mL .
The carboxylic acid group enhances membrane permeability, while the ethoxycarbonyl moiety disrupts bacterial cell wall synthesis.
Agrochemical Applications
The compound serves as a precursor for herbicides targeting acetolactate synthase (ALS). Field trials show 90% inhibition of Amaranthus retroflexus at 2 kg/ha .
Challenges and Future Directions
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Synthetic Scalability: Current methods require optimization for industrial-scale production.
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Bioavailability: Poor aqueous solubility limits in vivo efficacy; prodrug strategies (e.g., methyl esterification) are under investigation .
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Toxicology: Preliminary data indicate hepatotoxicity at high doses (>200 mg/kg), necessitating structure-activity relationship (SAR) studies .
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